molecular formula C18H22N2O3S B3870922 N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3870922
M. Wt: 346.4 g/mol
InChI Key: YXZYPLOBUZIOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to act by inhibiting the activity of sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the depolarization of the plasma membrane and the subsequent release of insulin from pancreatic beta cells. N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has also been found to inhibit the activity of angiotensin-converting enzyme, which leads to a reduction in blood pressure.
Biochemical and physiological effects:
N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It enhances insulin secretion and improves glucose tolerance in animal models of diabetes. It also reduces blood pressure by inhibiting the activity of angiotensin-converting enzyme. Additionally, N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its well-established synthesis method. This compound can be synthesized with a high yield, which makes it readily available for research purposes. Additionally, N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its pharmacological properties, which makes it a well-characterized compound for research purposes.
One of the limitations of using N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell lines, which may limit its use in some experiments. Additionally, the mechanism of action of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another potential direction is the investigation of the neuroprotective properties of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide for the treatment of neurological disorders such as Alzheimer's disease. Additionally, the mechanism of action of N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide needs to be further elucidated to fully understand its pharmacological properties.

Scientific Research Applications

N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to possess antidiabetic, antihypertensive, and neuroprotective properties. This compound has been shown to enhance insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been found to reduce blood pressure by inhibiting the activity of angiotensin-converting enzyme. Additionally, N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-15(2)19-18(21)14-20(13-16-9-5-3-6-10-16)24(22,23)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZYPLOBUZIOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-benzyl-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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